Ganoderic Acid S

Description

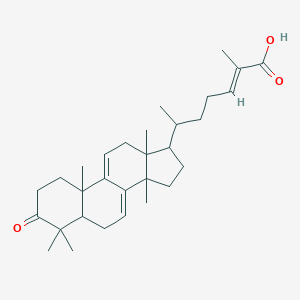

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-YAMUFALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316818 | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104759-35-5 | |

| Record name | Ganoderic acid S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Ganoderic Acid S from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ganoderic Acid S, a bioactive triterpenoid derived from the medicinal mushroom Ganoderma lucidum. The document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Introduction to this compound

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that are among the most significant bioactive compounds in Ganoderma lucidum. These compounds are responsible for a wide range of pharmacological activities attributed to this fungus, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This compound, a positional isomer of other ganoderic acids, has been isolated from the fermented mycelia of Ganoderma lucidum and has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells.[1][2] The structural elucidation of this compound and other related compounds has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data related to the extraction and analysis of ganoderic acids from Ganoderma lucidum, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Comparison of Extraction Techniques for Ganoderic Acids

| Extraction Method | Solvent | Key Parameters | Typical Yield/Content | Advantages | Disadvantages | Reference |

| Conventional Solvent Extraction (CSE) | 80-95% Ethanol | Temperature: 60-80°C; Time: 2-6 hours | Ganoderic Acid H: ~2.09 mg/g | Simple, low initial cost | Time-consuming, high solvent consumption, lower efficiency | [7][8] |

| Ultrasound-Assisted Extraction (UAE) | 50-95% Aqueous Ethanol | Power: 210-565 W; Time: 5-100 min; Temp: 30-80°C | Total Triterpenoids: 0.38% - 0.97% | Fast, efficient, reduced solvent use | Potential for degradation of heat-sensitive compounds | [7] |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v) | Recycling elution mode | 3.7 mg of this compound (83.0% purity) from 300 mg crude extract | High purity separation | Requires specialized equipment | [9] |

Table 2: Analytical Method Validation for Quantification of Ganoderic Acids by UPLC-MS/MS

| Parameter | Value | Reference |

| Linearity (r²) | > 0.998 | [10] |

| Recovery | 89.1–114.0% | [10] |

| Intra-day Precision (RSD) | < 6.8% | [10] |

| Inter-day Precision (RSD) | < 8.1% | [10] |

| Limit of Detection (LOD) | 0.66–6.55 µg/kg | [10] |

| Limit of Quantification (LOQ) | 2.20–21.84 µg/kg | [10] |

Table 3: Purity and Yield of Ganoderic Acid A from a Patented Extraction Method

| Parameter | Value | Reference |

| Purity after LH-20 column | > 85% | [11] |

| Purity after recrystallization | > 97.5% | [11] |

| Total Yield | 35% | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Ganoderma lucidum.

Extraction of Crude Triterpenes

Protocol 3.1.1: Ethanol-Based Solvent Extraction

This protocol is a conventional method for extracting triterpenoids from the fruiting bodies of G. lucidum.

-

Preparation: Dry the fruiting bodies of G. lucidum at 70°C for 24 hours and grind them into a fine powder.[8]

-

Extraction: Soak the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). Heat the mixture at 60°C for 2 hours with continuous stirring.[8]

-

Filtration: Collect the supernatant by filtering through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove fine particles.[8]

-

Repeat Extraction: Repeat the extraction process on the filtered residue two more times to maximize the yield.[8]

-

Concentration: Combine the supernatants and concentrate them under reduced pressure at 50°C to remove ethanol and water.[8]

-

Drying: Freeze-dry the concentrated sample to obtain the crude ganoderic acid extract.[8]

Purification of this compound

Protocol 3.2.1: Multi-Step Chromatographic Purification

This protocol describes a general procedure for the purification of ganoderic acids from the crude extract.

-

Silica Gel Column Chromatography: Apply the crude extract to a silica gel column and elute with a chloroform/acetone gradient system to separate different fractions.[3]

-

Reversed-Phase C-18 Column Chromatography: Subject the fractions containing ganoderic acids to a reversed-phase C-18 column and elute with a water/methanol gradient.[3]

-

High-Performance Liquid Chromatography (HPLC): Further purify the desired fractions using preparative HPLC. A C-18 column with a mobile phase of acetonitrile and 0.1% aqueous acetic acid can be used.[3][4]

-

High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation of this compound, employ HSCCC with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v).[9]

-

Recrystallization: The final purification step can involve recrystallization from methanol to yield high-purity this compound.[3][11]

Analytical Quantification

Protocol 3.3.1: UPLC-MS/MS Analysis

This protocol is for the simultaneous determination of multiple ganoderic acids.

-

Sample Preparation: Dissolve the dried extract in a suitable solvent and filter it before injection.

-

Chromatographic Separation: Perform separation on an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.[10]

-

Mass Spectrometric Detection: Utilize negative mode electrospray ionization (ESI) and conduct quantitative analysis in the Multiple Reaction Monitoring (MRM) mode.[10]

-

Quantification: Generate calibration curves using standards of known concentrations to quantify the amount of each ganoderic acid in the sample.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and a key signaling pathway it influences.

Caption: Experimental workflow for the isolation of this compound.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Bioactivity and Signaling Pathways of Ganoderic Acids

Ganoderic acids, including this compound, exhibit a range of biological activities. This compound has been shown to induce apoptosis in HeLa cells through the mitochondrial pathway.[1] This process involves the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[1]

Other ganoderic acids have been found to modulate various signaling pathways, including:

-

TLR4/MyD88/NF-κB signaling pathway: Involved in anti-atherosclerotic effects.[12]

-

Notch1/PPARγ/CD36 signaling pathway: Plays a role in inhibiting inflammation and lipid deposition.[12]

-

JAK3/STAT3 and NF-κB signaling pathways: Implicated in the therapeutic effects on arthritis.[12]

-

p53-MDM2 Pathway: A target for anti-cancer activity.[13][14]

These findings highlight the potential of ganoderic acids as lead compounds for the development of novel therapeutics for a variety of diseases. Further research is warranted to fully elucidate the mechanisms of action of individual ganoderic acids and their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 12. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Prudent Disposal of Ganoderic Acid S: A Guide for Laboratory Professionals

Chemical and Physical Properties of Ganoderic Acid S

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₃ | PubChem[1] |

| Molecular Weight | 452.7 g/mol | PubChem[1][2] |

| Exact Mass | 452.32904526 Da | PubChem[1][2] |

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

-

Gloves: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat is recommended to protect clothing.

-

Respiratory Protection: If handling the compound as a powder and there is a risk of dust formation, wear a respirator.[3]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust.

Step-by-Step Disposal Protocol

The following procedural guidance is based on best practices for the disposal of non-hazardous or low-hazard laboratory chemicals.

-

Waste Segregation:

-

Solid Waste: Collect unadulterated this compound powder, as well as contaminated items like weighing paper, in a designated, clearly labeled, and sealed container for solid chemical waste.

-

Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and appropriate liquid waste container. The label should include the name of the chemical, the solvent used, and the approximate concentration.

-

Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

-

-

Container Labeling:

-

All waste containers must be clearly labeled with "this compound Waste" and the date. For liquid waste, also specify the solvent.

-

-

Storage of Waste:

-

Store waste containers in a designated, secondary containment area away from incompatible materials.

-

-

Institutional Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

-

Follow all institutional procedures for waste manifest and tracking.

-

Important Considerations:

-

Do Not Mix Waste Streams: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

-

Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[3] While there is no specific data on its environmental impact, it is a precautionary principle to prevent the release of laboratory chemicals into the environment.

Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of this compound in a laboratory setting.

This guide provides a framework for the safe and responsible disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines, will help ensure a safe laboratory environment.

References

Personal protective equipment for handling Ganoderic Acid S

Essential Safety and Handling Guide for Ganoderic Acid S

Quantitative Safety Data Summary

As specific quantitative exposure limits for this compound are not established, the following table summarizes qualitative safety information based on related compounds.

| Parameter | Information | Source Citation |

| Acute Toxicity | Low to no acute toxicity is expected. Some related ganoderic acids are classified as harmful if swallowed (Oral, Category 4). | [1][2] |

| GHS Classification | No specific GHS classification is available for this compound. Related compounds may be classified as hazardous to the aquatic environment. | [1][3] |

| Storage Temperature | Recommended storage at -20°C for long-term stability. | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. Sparingly soluble in aqueous buffers. | [5] |

Operational Plan: Handling this compound

Adherence to the following step-by-step protocol is mandatory to ensure safe handling and to maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE): The following PPE must be worn at all times:

-

Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.[1][6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) are mandatory.[7][8] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat or an impervious gown must be worn to prevent skin contact.[1][9]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[4][6]

-

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to experimental use.

Spill Management

In the event of a spill, adhere to the following procedure:

-

Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

-

Containment: For small spills, avoid generating dust. Gently sweep the solid material into a designated waste container.[2][4]

-

Cleaning: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

-

Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the disposal plan.

Disposal Plan: this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

-

Solid Waste:

-

Unused or expired this compound powder.

-

Contaminated materials such as weigh boats, filter paper, and pipette tips.

-

Place in a clearly labeled, sealed, and chemically compatible solid waste container.[2]

-

-

Liquid Waste:

-

Solutions containing this compound.

-

Place in a leak-proof, screw-cap container that is compatible with the solvent used.[2]

-

The container must be labeled with "this compound Liquid Waste," the solvent composition, and the date.

-

-

Sharps Waste:

-

Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.[2]

-

Disposal Procedure

The logical flow for the disposal of this compound waste is illustrated below.

Important Considerations:

-

Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]

-

Avoid environmental release: Do not dispose of this compound down the drain or in the regular trash.[1][3]

-

Consult EHS: Always consult your institution's EHS department for specific disposal protocols and to arrange for waste pickup.[2]

References

- 1. Ganoderic acid ε|294674-05-8|MSDS [dcchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. targetmol.com [targetmol.com]

- 4. biocrick.com [biocrick.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. echemi.com [echemi.com]

- 7. hsa.ie [hsa.ie]

- 8. nodglobal.com [nodglobal.com]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.